(2R,4R,5R)-2-(6-amino-2-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
The compound “(2R,4R,5R)-2-(6-amino-2-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” is a nucleoside analog, which is a type of molecule that resembles the building blocks of DNA and RNA. Nucleoside analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the coupling of a purine or pyrimidine base with a sugar moiety. The reaction conditions often require the use of protecting groups to prevent unwanted reactions at specific sites on the molecule. Common reagents include phosphoramidites and various catalysts to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of nucleoside analogs involves large-scale chemical synthesis using automated synthesizers. These machines can perform multiple steps in the synthesis process, including deprotection and purification, to produce high-purity compounds suitable for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions
Nucleoside analogs can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide).
Major Products
The major products of these reactions depend on the specific functional groups present in the nucleoside analog. For example, oxidation of a hydroxyl group may yield a ketone, while substitution of a hydroxyl group with a halogen may yield a halogenated nucleoside.
Scientific Research Applications
Nucleoside analogs have a wide range of applications in scientific research, including:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Studied for their interactions with enzymes and nucleic acids.
Medicine: Used as antiviral and anticancer agents due to their ability to interfere with DNA and RNA synthesis.
Industry: Employed in the production of pharmaceuticals and diagnostic reagents.
Mechanism of Action
The mechanism of action of nucleoside analogs typically involves their incorporation into DNA or RNA during replication or transcription. This incorporation can lead to chain termination or the introduction of mutations, thereby inhibiting the growth of viruses or cancer cells. The molecular targets often include viral polymerases or cellular enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: An antiviral nucleoside analog used to treat herpes infections.
Zidovudine: An antiretroviral nucleoside analog used to treat HIV/AIDS.
Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.
Uniqueness
The uniqueness of a nucleoside analog lies in its specific structure, which determines its affinity for particular enzymes and its ability to be incorporated into nucleic acids. The presence of unique functional groups can enhance its efficacy and reduce its toxicity compared to other similar compounds.
Properties
Molecular Formula |
C11H15N5O5 |
---|---|
Molecular Weight |
297.27 g/mol |
IUPAC Name |
(2R,4R,5R)-2-(6-amino-2-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O5/c1-20-11-14-8(12)5-9(15-11)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6+,7?,10-/m1/s1 |
InChI Key |
AJACDNCVEGIBNA-PKJMTWSGSA-N |
Isomeric SMILES |
COC1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
COC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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